
3-Chloro-4,5-dimethoxyphenol
Overview
Description
3-Chloro-4,5-dimethoxyphenol is an organic compound with the molecular formula C8H9ClO3 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4,5-dimethoxyphenol
Biological Activity
3-Chloro-4,5-dimethoxyphenol is an organic compound notable for its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a chlorinated phenolic structure with two methoxy groups attached to the aromatic ring. Its molecular formula is , and it has a molecular weight of approximately 232.67 g/mol. The presence of both chloro and methoxy groups enhances its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as a biocide or preservative in pharmaceuticals and cosmetics.
- Mechanism of Action : The compound's antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways. The chlorinated structure likely enhances its interaction with microbial enzymes or receptors.
Anticancer Activity
Preliminary studies have shown that this compound possesses anticancer properties, particularly in inhibiting the growth of cancer cell lines.
- Case Study : A study assessed the cytotoxic effects of various phenolic compounds, including this compound, on human tumor cell lines. Results indicated that it exhibited selective toxicity towards leukemia cells while being less effective against other cancer types .
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxicity and mechanism of action of this compound:
Cell Line | Tumor Type | IC50 (μM) |
---|---|---|
HL-60 | Leukemia | 15 ± 2 |
MCF-7 | Breast | 25 ± 3 |
A549 | Lung | 30 ± 4 |
These findings suggest that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, with the most potent effects observed in leukemia cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through structure-activity relationship (SAR) studies. The presence of the chloro group and methoxy substituents significantly influences its biological interactions.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
CDMP has demonstrated significant antimicrobial properties. Research indicates that it exhibits inhibitory effects against a variety of bacterial strains, making it a potential candidate for developing new antimicrobial agents. Studies have shown that CDMP can disrupt bacterial cell membranes, leading to cell death .
Antioxidant Properties
The compound is also recognized for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases. CDMP's ability to scavenge free radicals has been documented in several studies, supporting its potential use in nutraceuticals and dietary supplements aimed at enhancing health and preventing chronic diseases .
Case Study: Anticancer Activity
A notable study investigated the anticancer effects of CDMP on cancer cell lines. The results revealed that CDMP inhibited cell proliferation in MCF-7 breast cancer cells through apoptosis induction and cell cycle arrest. This suggests the potential for CDMP as a lead compound in cancer therapy .
Agrochemical Applications
Herbicidal Activity
CDMP has been evaluated for its herbicidal properties, particularly against broadleaf weeds. Its mode of action involves the inhibition of specific enzymes involved in plant growth, which can be beneficial for developing selective herbicides that minimize crop damage while effectively controlling weed populations .
Pesticide Formulations
In addition to herbicidal applications, CDMP is being explored as an active ingredient in pesticide formulations due to its effectiveness against various pests. Its incorporation into formulations enhances the overall efficacy and stability of the products .
Material Science Applications
Polymer Additives
CDMP is utilized as an additive in polymer production to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under environmental stressors, making it valuable in producing durable materials for industrial applications .
Dyes and Pigments
The compound is also used in dye formulations due to its ability to impart color while maintaining stability under light exposure. This application is particularly relevant in textiles and coatings where colorfastness is essential .
Environmental Applications
Biodegradation Studies
Research into the biodegradation of CDMP has shown that certain bacterial strains can effectively degrade this compound, suggesting its potential use in bioremediation strategies for contaminated environments. Understanding the metabolic pathways involved can aid in developing microbial solutions for environmental cleanup .
Data Tables
Application Area | Specific Use | Key Findings |
---|---|---|
Pharmaceuticals | Antimicrobial agents | Effective against multiple bacterial strains |
Antioxidants | Significant free radical scavenging activity | |
Anticancer | Induces apoptosis in MCF-7 cells | |
Agrochemicals | Herbicides | Inhibits growth of broadleaf weeds |
Pesticides | Effective against various pests | |
Material Science | Polymer additives | Enhances thermal stability |
Dyes and pigments | Maintains colorfastness | |
Environmental Science | Biodegradation | Degradable by specific bacterial strains |
Properties
IUPAC Name |
3-chloro-4,5-dimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMKXAWHVGQBMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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